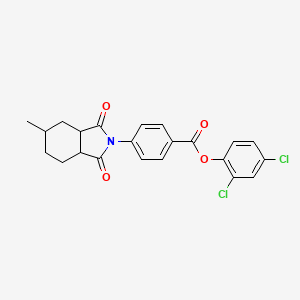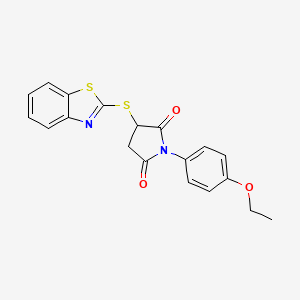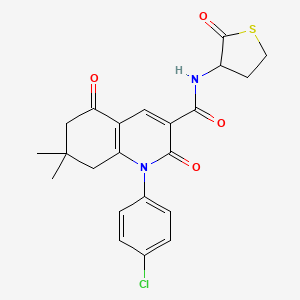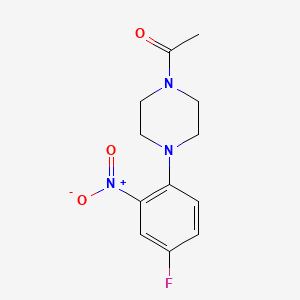
N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide
Overview
Description
N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide, also known as CPZ, is a chemical compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide is not fully understood, but it is believed to involve the inhibition of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, behavior, and cognition. N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide binds to dopamine receptors and blocks the binding of dopamine, resulting in a decrease in dopamine activity. This leads to a reduction in the symptoms of schizophrenia and other mental disorders.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and tyrosine kinase, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and cognitive function.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has a wide range of applications in various fields such as biochemistry, pharmacology, and neuroscience. However, there are also some limitations to the use of N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide in lab experiments. It has been shown to have some toxicity in certain cell lines, and its effects on the human body are not fully understood. Additionally, it has been shown to have some side effects such as sedation, dry mouth, and blurred vision.
Future Directions
There are many future directions for the use of N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide in scientific research. It has the potential to be used as a fluorescent probe for the detection of DNA, RNA, and proteins. It could also be used as an inhibitor of protein kinase C and tyrosine kinase for the treatment of cancer and other diseases. Additionally, it could be used as an antipsychotic drug for the treatment of schizophrenia and other mental disorders. Further research is needed to fully understand the mechanism of action and potential applications of N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide.
Scientific Research Applications
N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide has been extensively used in scientific research due to its unique properties and potential applications in various fields. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide has also been used as an inhibitor of protein kinase C and tyrosine kinase, which are involved in various cellular processes. Additionally, N-(4-chlorobenzyl)-10H-phenothiazine-10-carboxamide has been used as an antipsychotic drug for the treatment of schizophrenia and other mental disorders.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c21-15-11-9-14(10-12-15)13-22-20(24)23-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)23/h1-12H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAOEVVVWRXPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(9H-fluoren-9-yl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B3978681.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3978688.png)


![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3978705.png)




![N-cyclopropyl-5-[4-(2-iodobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3978741.png)


![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3978777.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-furoyl)piperazine](/img/structure/B3978785.png)